molecular formula C17H20N2O3 B13823814 3-methyl-5-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1,2-oxazole-4-carboxamide

3-methyl-5-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1,2-oxazole-4-carboxamide

Cat. No.: B13823814
M. Wt: 300.35 g/mol
InChI Key: KHGDHTPAFLRDRM-UHFFFAOYSA-N
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Description

3-methyl-5-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a 1,2-oxazole ring, a tetrahydrofuran moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-methylphenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst.

    Attachment of the tetrahydrofuran moiety: This can be done through nucleophilic substitution reactions, where the tetrahydrofuran ring is introduced using a suitable leaving group.

    Formation of the carboxamide group: This step involves the reaction of the intermediate with an amine, such as tetrahydrofuran-2-ylmethylamine, under appropriate conditions to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-5-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1,2-oxazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-5-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxamide: Lacks the tetrahydrofuran moiety.

    5-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1,2-oxazole-4-carboxamide: Lacks the 3-methyl group.

    3-methyl-5-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1,2-oxazole-4-carboxamide: Lacks the 4-methyl group on the phenyl ring.

Uniqueness

The uniqueness of 3-methyl-5-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1,2-oxazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydrofuran moiety, in particular, may enhance its solubility and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

3-methyl-5-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H20N2O3/c1-11-5-7-13(8-6-11)16-15(12(2)19-22-16)17(20)18-10-14-4-3-9-21-14/h5-8,14H,3-4,9-10H2,1-2H3,(H,18,20)

InChI Key

KHGDHTPAFLRDRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NO2)C)C(=O)NCC3CCCO3

Origin of Product

United States

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